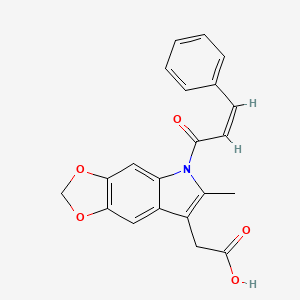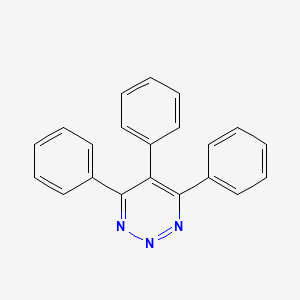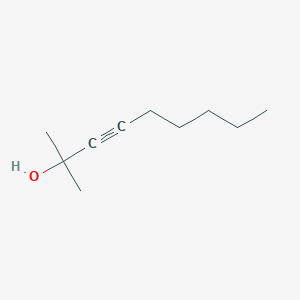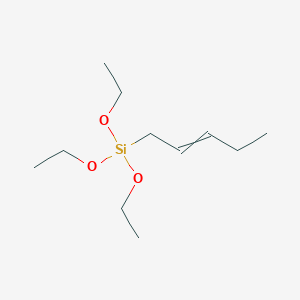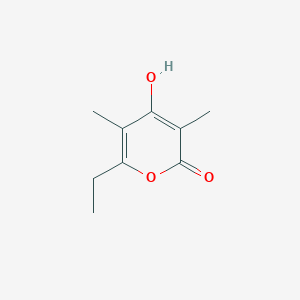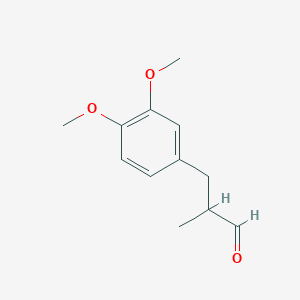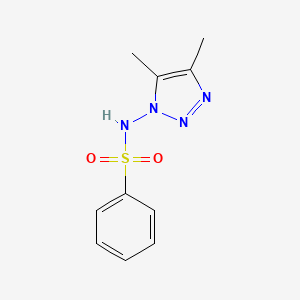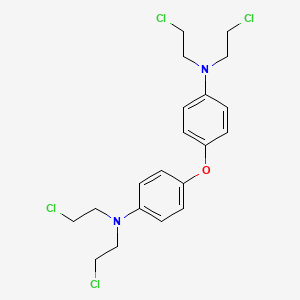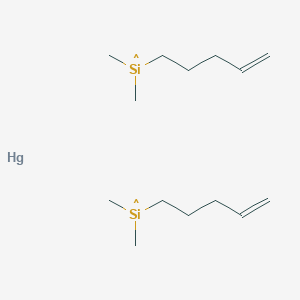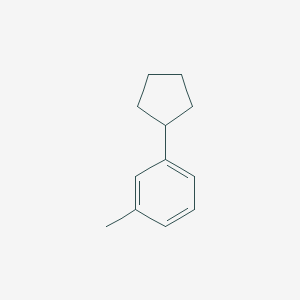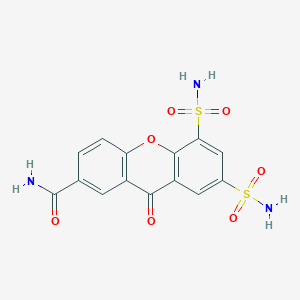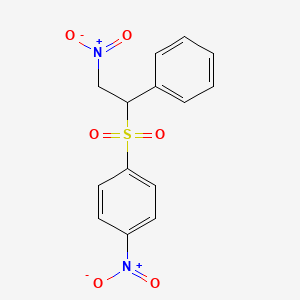
Agn-PC-0nhund
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nhund is a synthetic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nhund typically involves a multi-step process that includes nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . Common methods for synthesizing similar compounds include electron irradiation, laser ablation, chemical reduction, biological artificial methods, photochemical methods, and microwave processing .
Industrial Production Methods: Industrial production of this compound often employs the polyol method, which is advantageous due to its lower reaction temperature and higher yield . This method involves the reduction of metal precursors in the presence of a polyol, which acts as both a reducing agent and a solvent.
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0nhund undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s unique electronic structure and reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include primary sulfonamides, which are used in catalytic multicomponent reactions to construct multiple chemical bonds in a single step . Conditions for these reactions are typically mild, allowing for the efficient formation of complex architectures.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the carboamination of unactivated alkenes with primary sulfonamides can yield a variety of complex structures .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nhund has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it has potential applications in the development of biosensors and other diagnostic tools. In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of chronic diseases. In industry, it is used in the production of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism by which Agn-PC-0nhund exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound’s active pyranocoumarins inhibit cancer cell growth through caspase-dependent and -independent pathways . Additionally, this compound can modulate the activity of various enzymes and receptors, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Agn-PC-0nhund include metallophthalocyanines, which are known for their high thermal, chemical, and photochemical stability . These compounds share some of the electronic and structural properties of this compound, making them useful for comparison.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required, such as in the development of advanced materials and therapeutic agents.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry
Eigenschaften
CAS-Nummer |
42604-84-2 |
|---|---|
Molekularformel |
C14H12N2O6S |
Molekulargewicht |
336.32 g/mol |
IUPAC-Name |
1-nitro-4-(2-nitro-1-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C14H12N2O6S/c17-15(18)10-14(11-4-2-1-3-5-11)23(21,22)13-8-6-12(7-9-13)16(19)20/h1-9,14H,10H2 |
InChI-Schlüssel |
PIAXVONXMWZALV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


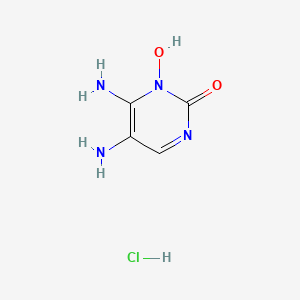
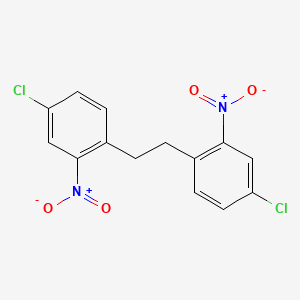
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
